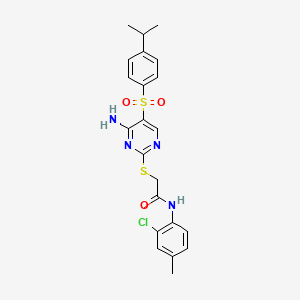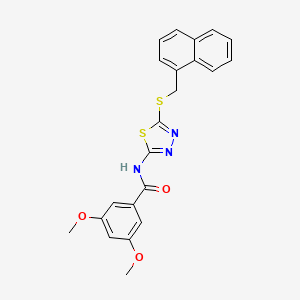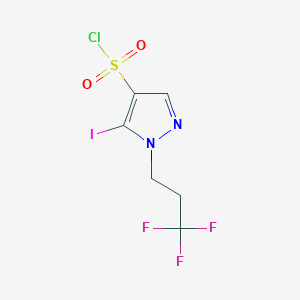
5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride, also known as TFPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFPIC is a sulfonyl chloride derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory and anti-tumor properties. In
Mécanisme D'action
The mechanism of action of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. This compound has also been shown to induce the activation of caspases, which are involved in the process of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the activity of enzymes involved in the degradation of extracellular matrix. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is a highly specific inhibitor of certain enzymes, making it useful for studying their biological functions. This compound is also stable and easy to handle, making it a convenient reagent for use in various assays. However, this compound has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride in medicinal chemistry. One potential application is in the development of anti-inflammatory drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also be useful in the development of anti-tumor drugs for the treatment of various types of cancer. In addition, this compound may be used as a tool for the study of enzyme function and protein labeling in biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential for use in medicinal chemistry. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride can be synthesized through a multistep process involving the reaction of 3,3,3-trifluoropropylhydrazine with 5-iodopyrazole-4-carboxylic acid, followed by the conversion of the resulting intermediate to this compound using sulfonyl chloride. The synthesis process has been optimized to achieve high yields of this compound with high purity.
Applications De Recherche Scientifique
5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. In addition, this compound has been investigated for its potential use as a fluorescent labeling agent for proteins.
Propriétés
IUPAC Name |
5-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3IN2O2S/c7-16(14,15)4-3-12-13(5(4)11)2-1-6(8,9)10/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCYMPAZWRSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1S(=O)(=O)Cl)I)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

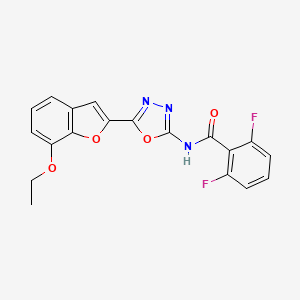
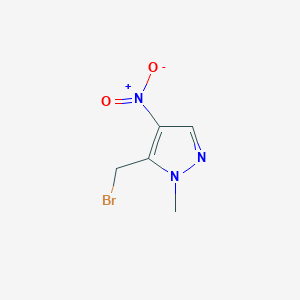
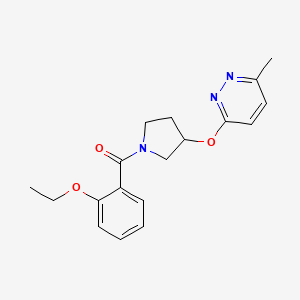
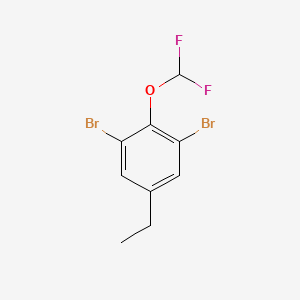
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)
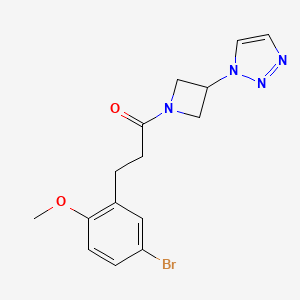
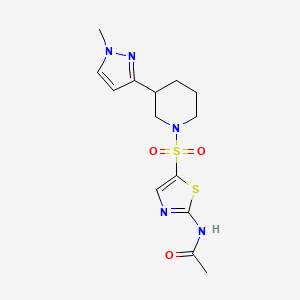
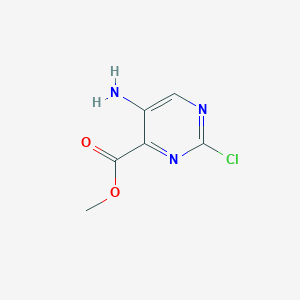
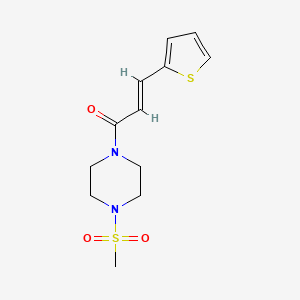
![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)
![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)
